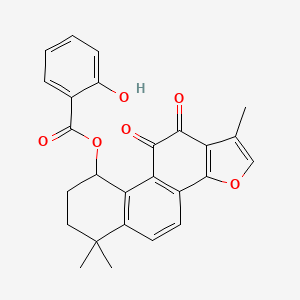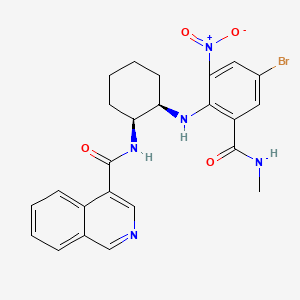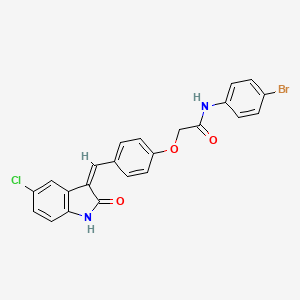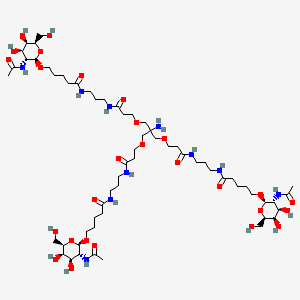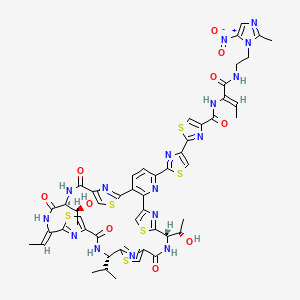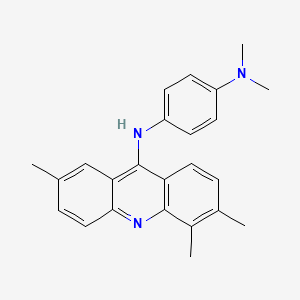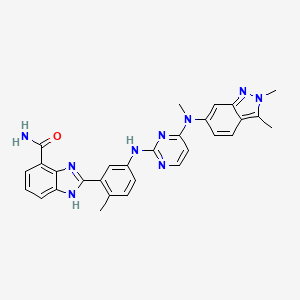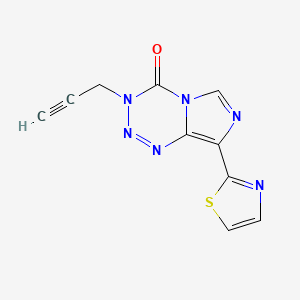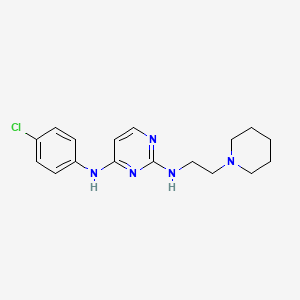
Antibacterial agent 204
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 204 is a potent compound known for its enhanced activity against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae . This compound disrupts the outer membrane of these bacteria, making it a valuable tool in the fight against antibiotic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of antibacterial agent 204 involves a multi-step synthetic process. One common method includes the use of DMSO (dimethyl sulfoxide) as a solvent, followed by the addition of PEG300 (polyethylene glycol 300) and Tween 80 to achieve the desired formulation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for high yield and involves stringent quality control measures to maintain the efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 204 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Antibacterial agent 204 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of antibacterial agent 204 involves disrupting the outer membrane of bacteria, which compromises their integrity and leads to cell death . This compound also enhances the activity of rifampin, a well-known antibiotic, by potentiating its effects against resistant strains . The molecular targets include the bacterial cell membrane and associated proteins, which are critical for maintaining bacterial viability .
Comparison with Similar Compounds
Antibacterial agent 204 is unique in its ability to disrupt the outer membrane of drug-resistant bacteria, a feature not commonly found in other antibacterial agents. Similar compounds include:
Rifampin: An antibiotic that targets bacterial RNA synthesis but does not disrupt the outer membrane.
Polymyxins: Natural polypeptide antibiotics that also target bacterial membranes but have different mechanisms of action.
Beta-lactam antibiotics: These inhibit cell wall synthesis but do not directly disrupt the outer membrane.
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-(piperidin-4-ylmethyl)indole |
InChI |
InChI=1S/C14H18N2/c1-2-4-14-13(3-1)7-10-16(14)11-12-5-8-15-9-6-12/h1-4,7,10,12,15H,5-6,8-9,11H2 |
InChI Key |
UDEHHLORFYZUJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


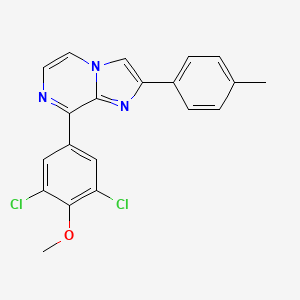
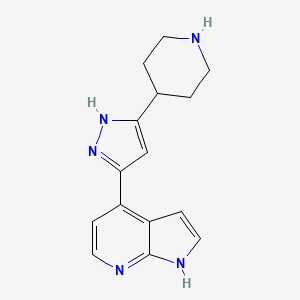
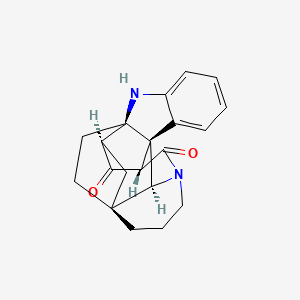
![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)
